molecular formula C17H18N2O2 B3916030 4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide

4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide

Cat. No. B3916030
M. Wt: 282.34 g/mol
InChI Key: CINSPYPEANYMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide, also known as MPPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide involves its ability to selectively block the 5-HT2A receptor. This results in a decrease in the activity of the serotonergic system, which is known to play a crucial role in regulating mood, cognition, and perception. By blocking the 5-HT2A receptor, 4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide may help to restore the balance of neurotransmitters in the brain, leading to improved mental health.
Biochemical and Physiological Effects:
4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide has been shown to have various biochemical and physiological effects in animal models. Studies have demonstrated that 4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide can reduce the activity of the serotonergic system in the brain, leading to decreased levels of serotonin. This may result in a decrease in anxiety-like behavior and an improvement in cognitive function. However, further research is needed to fully understand the biochemical and physiological effects of 4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide for lab experiments is its high selectivity for the 5-HT2A receptor. This allows researchers to study the role of this receptor in various physiological and behavioral processes. However, one of the limitations of 4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide is its relatively low potency, which may require higher doses to achieve the desired effects.

Future Directions

There are several future directions for research on 4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide. One area of interest is the potential use of 4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide as a treatment for various psychiatric disorders, including schizophrenia and depression. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide, as well as its potential side effects and toxicity. Finally, the development of more potent and selective analogs of 4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide may lead to new therapeutic options for the treatment of mental health disorders.

Scientific Research Applications

4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide has been studied extensively for its potential applications in various scientific fields. One of the major areas of research involves its role as a selective serotonin receptor antagonist. 4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide has been shown to block the 5-HT2A receptor, which is involved in regulating mood, cognition, and perception. This makes 4-methyl-N'-[(3-phenylpropanoyl)oxy]benzenecarboximidamide a potential candidate for the treatment of various psychiatric disorders, including schizophrenia and depression.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-7-10-15(11-8-13)17(18)19-21-16(20)12-9-14-5-3-2-4-6-14/h2-8,10-11H,9,12H2,1H3,(H2,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINSPYPEANYMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)CCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)CCC2=CC=CC=C2)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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